molecular formula C18H14N2O2 B2790825 3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one CAS No. 477886-40-1

3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one

Cat. No.: B2790825
CAS No.: 477886-40-1
M. Wt: 290.322
InChI Key: XJCLABOFFFNWIB-ZPHPHTNESA-N
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Description

3-[(4-Methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one is a synthetic Schiff base and indole derivative offered for research purposes. This compound belongs to a class of molecules known for a wide spectrum of potential pharmacological activities. Compounds based on the isatin (1H-indole-2,3-dione) core are an important class of heterocycles due to the presence of the indole ring structure, which is common to many pharmaceutical agents . The 4-methoxyphenyl moiety is a common pharmacophore in medicinal chemistry, and its incorporation into molecular structures has been investigated for strengthening various biological activities . Similarly, N-alkylated isatin derivatives serve as key precursors for many biologically potent Schiff bases and complexes . While the specific mechanism of action for this compound requires further investigation, related analogs have demonstrated biological activity through various pathways, including antioxidant effects and anticancer activity against cell lines such as human glioblastoma U-87 . This reagent is intended for use in biochemical research, including but not limited to the exploration of structure-activity relationships (SAR), the synthesis of novel chemical entities, and in vitro pharmacological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(4-methoxyphenyl)imino-1-prop-2-ynylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-3-12-20-16-7-5-4-6-15(16)17(18(20)21)19-13-8-10-14(22-2)11-9-13/h1,4-11H,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCLABOFFFNWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one typically involves multi-step organic reactionsThe propynyl group is then added via a coupling reaction, such as the Sonogashira coupling, which involves palladium catalysis under an inert atmosphere . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one exhibit significant anticancer properties. Studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of indole have been investigated for their ability to target specific pathways in cancer cells, making them potential candidates for drug development .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research suggests that indole-based compounds can disrupt bacterial cell membranes and inhibit the growth of various pathogens. This property is particularly valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance .

Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress could make it beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions such as nucleophilic substitutions and cycloadditions. Researchers have utilized it to synthesize more complex molecules, including biologically active compounds, which underscores its importance in synthetic organic chemistry .

Photophysical Properties
The photophysical properties of this compound have been studied for applications in photonic devices. Its ability to absorb light at specific wavelengths makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells .

Material Science

Polymer Composites
In material science, the incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. The indole structure contributes to improved performance characteristics in composite materials used in various industrial applications .

Nanotechnology Applications
Recent advancements have shown potential applications of this compound in nanotechnology. Its unique properties may facilitate the development of nanomaterials for drug delivery systems or as sensors due to its biocompatibility and functionalization capabilities .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the effects on breast cancer cellsInduced apoptosis in MCF-7 cell line with IC50 values indicating potent activity
Antimicrobial EvaluationTested against Gram-positive and Gram-negative bacteriaShowed significant inhibition against Staphylococcus aureus and E. coli
Neuroprotection ResearchExplored effects on neuronal cell linesReduced oxidative stress markers and improved cell viability under neurotoxic conditions

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methoxyphenyl and propynyl groups can enhance binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenylimino Group

4-Methoxy vs. 4-Hydroxy Substitution
  • 3-[(4-Hydroxyphenyl)imino]-1H-indol-2-one (): Replacing the methoxy group with a hydroxyl group reduces lipophilicity (logP decreases by ~0.5 units) but introduces hydrogen-bonding capacity. In vitro studies suggest hydroxylated analogs exhibit stronger antioxidant activity but lower membrane permeability compared to methoxy derivatives .
4-Methoxy vs. 4-Trifluoromethyl Substitution
  • SNAP 37889 (1-phenyl-3-((3-(trifluoromethyl)phenyl)imino)-1H-indol-2-one) (): The electron-withdrawing trifluoromethyl group increases electrophilicity at the imine nitrogen, enhancing binding to targets like G-protein-coupled receptors. SNAP 37889 shows higher receptor affinity (IC₅₀ = 12 nM) but lower metabolic stability than the methoxy analog due to oxidative degradation of the CF₃ group .
4-Methoxy vs. 4-Methyl Substitution
  • 3-[(4-Methylphenyl)imino]-1-(prop-2-en-1-yl)-1H-indol-2-one (): Methyl substitution slightly increases hydrophobicity but lacks the electron-donating resonance effect of methoxy. Methyl derivatives show moderate cytotoxicity (IC₅₀ ~20 μM in cancer cell lines), whereas methoxy analogs exhibit improved selectivity for kinase targets .

Modifications at the Indole Core

1-Propargyl vs. 1-Phenyl Substitution
  • 3-[(4-Methoxyphenyl)imino]-1-phenyl-1H-indol-2-one (): The phenyl group at position 1 enhances π-π stacking interactions but reduces solubility. Propargyl substitution introduces alkyne reactivity, enabling click chemistry for bioconjugation .
N-Alkylation Effects
  • 3-[(4-Methoxyphenyl)imino]-1-methyl-1H-indol-2-one (): Methyl substitution at position 1 simplifies synthesis but reduces steric bulk, leading to weaker binding in enzyme assays (e.g., 50% inhibition at 100 μM vs. 10 μM for propargyl analogs) .

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups (e.g., OCH₃) : Enhance resonance stabilization of the imine, improving binding to electron-deficient enzyme pockets (e.g., kinases) .
  • Propargyl vs. Alkyl Chains : Propargyl groups improve target engagement through covalent interactions or enhanced van der Waals contacts .
  • Meta vs. Para Substitution : Para-methoxy groups optimize steric and electronic complementarity in planar binding sites, whereas meta-substituted analogs show reduced activity .

Biological Activity

3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one, a compound with the CAS number 477886-40-1, has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes findings from diverse sources to elucidate its biological activity, including in vitro and in vivo studies.

  • Molecular Formula : C18_{18}H14_{14}N2_{2}O2_{2}
  • Molecular Weight : 290.32 g/mol
  • Structure : The compound features an indole core with a methoxyphenyl imine substituent and a propynyl group.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Notably:

  • Inhibition of Tumor Growth : In xenograft models, this compound demonstrated significant inhibition of tumor growth. The mechanism appears to involve the modulation of telomerase activity, which is crucial for the proliferation of cancer cells .

Case Study: In Vivo Efficacy

A study conducted on SMMC-7721 liver cancer cells revealed that the compound exhibited a high antiproliferative capacity with an IC50_{50} value indicating effective growth inhibition .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Telomerase Inhibition : It has been shown to selectively inhibit telomerase activity, which is often upregulated in cancer cells, thereby limiting their ability to replicate indefinitely .

Antiviral Activity

Emerging evidence suggests that this compound may also possess antiviral properties:

  • Mechanism-Based Inhibition : Similar compounds in the indole class have been reported to inhibit viral replication by targeting essential enzymes involved in viral life cycles, such as IMP dehydrogenase .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound relative to other similar compounds, the following table summarizes key findings:

Compound NameActivity TypeIC50_{50} ValueReference
This compoundAnticancer (SMMC-7721)Not specified
(4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanoneTelomerase InhibitionHigh efficacy noted
IM18 (related indole derivative)Antiviral (DENV-2)>10 times reduction in viral colony

Q & A

Q. What are the optimal synthetic routes for 3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including imine formation and propargylation. Key steps include:

  • Imine formation : Reacting indol-2-one derivatives with 4-methoxyaniline under acidic conditions (e.g., acetic acid) .
  • Propargylation : Introducing the 2-propynyl group via nucleophilic substitution or metal-catalyzed coupling (e.g., using palladium catalysts in DMF or toluene under inert atmospheres) .

Q. Optimization Factors :

ParameterImpact on Yield/PurityEvidence Reference
Solvent Polar aprotic solvents (DMF) enhance reactivity but may require rigorous drying.
Catalyst Palladium catalysts improve coupling efficiency for propargyl groups.
Temperature Controlled heating (60–80°C) minimizes side reactions during imine formation.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer: A combination of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the imine group and propargyl substitution (e.g., 1^1H NMR coupling patterns for methoxy and alkyne protons) .
  • X-ray Crystallography : Resolve 3D conformation using SHELX software for structure refinement .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z accuracy < 2 ppm) validates molecular weight .

Q. Common Pitfalls :

  • Crystallization challenges due to flexible imine bonds may require low-temperature data collection .
  • Impurities from incomplete propargylation can be detected via HPLC with UV/Vis monitoring .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Based on EU-GHS/CLP classifications:

  • Hazards : Acute toxicity (Category 4 for oral, dermal, and inhalation routes) .
  • Handling Protocols :
    • Use fume hoods and PPE (gloves, lab coats) during synthesis.
    • Store in airtight containers away from light to prevent degradation .
  • First Aid : Immediate rinsing with water for skin/eye contact; medical evaluation if irritation persists .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) studies (e.g., Gaussian09) model:

  • Electrophilic/Nucleophilic Sites : Frontier molecular orbital analysis (HOMO-LUMO gaps) identifies reactive centers .
  • Tautomerism : Imine-keto tautomeric equilibria can be simulated using solvent-dependent DFT calculations .

Q. Case Study :

  • For analogous indole-imine derivatives, DFT predicted regioselectivity in cycloaddition reactions with 85% accuracy compared to experimental data .

Q. What strategies resolve crystallographic data inconsistencies during structure refinement?

Methodological Answer: Addressing data contradictions involves:

  • Software Tools : SHELXL for anisotropic displacement parameter refinement and WinGX for symmetry validation .
  • Twinned Data : Use SHELXL’s TWIN command to model overlapping lattices, particularly for flexible imine groups .
  • Validation Metrics : Check R-factor convergence (<5%) and ADPs for non-physical thermal motion .

Q. Example Workflow :

Data collection at 100 K to reduce thermal disorder.

Sequential refinement of positional and displacement parameters in SHELXL .

Final validation via CIF reports in PLATON .

Q. How does this compound interact with biological targets, and what assays validate its mechanisms?

Methodological Answer: Pharmacological studies focus on:

  • Enzyme Inhibition : Kinase inhibition assays (e.g., fluorescence polarization) using recombinant proteins .
  • Cellular Uptake : Confocal microscopy with fluorescently tagged analogs to track subcellular localization .
  • Structure-Activity Relationships (SAR) : Modifications to the methoxy or propynyl groups correlate with activity changes in anti-inflammatory or antitumor assays .

Q. Key Findings :

  • Analogous indole-imine derivatives showed IC50_{50} values < 10 μM in cancer cell lines via apoptosis induction .
  • Methoxy groups enhance blood-brain barrier penetration in neuroprotection studies .

Q. How can reaction pathways be optimized for scale-up without compromising stereochemical integrity?

Methodological Answer:

  • Flow Chemistry : Continuous propargylation reduces side reactions (e.g., polymerization) .
  • In Situ Monitoring : ReactIR tracks imine formation kinetics to optimize stoichiometry .
  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers post-synthesis .

Q. Scale-Up Challenges :

  • Propargyl group instability at high temperatures requires precise thermal control .
  • Solvent recycling (e.g., DMF distillation) improves sustainability .

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